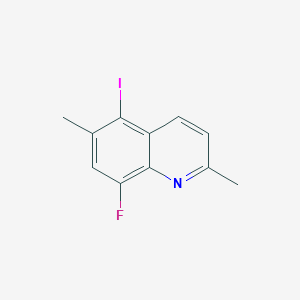

8-Fluoro-5-iodo-2,6-dimethylquinoline

Description

Historical Context and Contemporary Relevance of Quinoline (B57606) Derivatives in Chemical Science

The journey of quinoline and its derivatives in science began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.org This nitrogen-containing heterocyclic aromatic compound, with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govwikipedia.org Historically, quinoline derivatives have been of immense importance, most notably with the use of quinine, an alkaloid extracted from the bark of the Cinchona tree, as an effective antimalarial drug for over a century. rsc.orgresearchgate.net This foundational discovery paved the way for the synthesis of other significant quinoline-based drugs like chloroquine (B1663885) and primaquine. researchgate.netnih.gov

In contemporary chemical science, the quinoline scaffold is recognized as a "privileged structure" due to its recurring presence in a vast number of biologically active compounds and natural products. researchgate.netnih.gov Its derivatives are integral to medicinal chemistry, with applications spanning from anticancer and antimicrobial to anti-inflammatory and antiviral agents. nih.govnih.govorientjchem.org Beyond pharmaceuticals, quinoline derivatives are utilized in the manufacturing of dyes, as solvents for resins and terpenes, and as precursors for pesticides and corrosion inhibitors. wikipedia.org The versatility of the quinoline ring system continues to attract significant research interest, making it a focal point in the development of new therapeutic agents and functional materials. nih.govorientjchem.org

The Significance of Halogenation and Alkyl Substitution in Quinoline Scaffolds

The functionalization of the quinoline core through the introduction of various substituents, such as halogens and alkyl groups, is a critical strategy in medicinal chemistry to modulate the bioactivity and physicochemical properties of the resulting molecules. nih.govresearchgate.net The nature and position of these substituents on the quinoline ring can profoundly influence the pharmacological activities and target specificities of the derivatives. researchgate.net

Halogenation , the process of introducing one or more halogen atoms, can significantly enhance the biological and chemical properties of quinoline derivatives. nih.gov Halogen atoms can alter the electronic environment of the molecule, influence its lipophilicity, and participate in halogen bonding, which can be crucial for drug-receptor interactions. For instance, halogenated quinolines have been shown to possess potent antibacterial and biofilm-eradicating activities. nih.gov The introduction of fluorine, in particular, can improve metabolic stability and binding affinity.

Alkyl substitution also plays a vital role in tailoring the properties of quinoline scaffolds. researchgate.net The presence of alkyl groups can impact the molecule's steric profile and lipophilicity. acs.org For example, the introduction of a flexible alkylamino side chain at certain positions has been shown to enhance the antiproliferative activity of quinoline derivatives. nih.gov The strategic placement of methyl groups, as seen in 2,6-dimethylquinoline (B146794), can influence the compound's biological actions, such as its potential to inhibit certain cytochrome P450 enzymes. sigmaaldrich.com The combination of halogenation and alkyl substitution allows for the fine-tuning of the quinoline scaffold to create highly specific and potent molecules for various applications. nih.govresearchgate.net

Research Focus on 8-Fluoro-5-iodo-2,6-dimethylquinoline within Advanced Organic Synthesis

Within the vast field of quinoline chemistry, polyfunctionalized derivatives that incorporate multiple distinct substituents are of particular interest in advanced organic synthesis. This compound is a prime example of such a molecule, featuring a fluorine atom at the 8-position, an iodine atom at the 5-position, and methyl groups at the 2- and 6-positions. This specific arrangement of functional groups presents both unique synthetic challenges and opportunities for further chemical transformations.

Research on this compound would likely focus on its potential as a versatile building block in the synthesis of more complex molecules. The differential reactivity of the iodo and fluoro substituents could be exploited in sequential, site-selective functionalization reactions. This makes this compound a valuable intermediate for creating libraries of novel compounds for biological screening.

Current Gaps and Opportunities in the Academic Study of Polyfunctionalized Quinolines

While the broader field of quinoline chemistry is well-established, the academic study of specific, highly substituted quinolines like this compound is often less comprehensive. A significant gap exists in the detailed characterization and application of many such polyfunctionalized derivatives. eurekaselect.com Although general synthetic methods for quinolines are known, the efficient and high-yield synthesis of specific substitution patterns can remain a challenge, often requiring multi-step and carefully optimized procedures. nih.gov

There is a considerable opportunity for further research into the unique properties and potential applications of these complex molecules. This includes:

Development of Novel Synthetic Methodologies: Creating more efficient, atom-economical, and environmentally friendly synthetic routes to access polyfunctionalized quinolines is a key area for future research. tandfonline.com

Exploration of Reactivity: A systematic investigation into the selective functionalization of molecules with multiple reactive sites, such as this compound, could unlock new avenues for chemical synthesis.

Investigation of Biological Activity: Many polyfunctionalized quinolines have not been extensively screened for their biological activities. There is a vast, unexplored chemical space that could yield new therapeutic leads. eurekaselect.comingentaconnect.com

Materials Science Applications: The unique electronic and photophysical properties that can arise from specific substitution patterns on the quinoline ring may lead to applications in materials science, such as in the development of novel dyes or electronic materials.

Bridging these gaps through focused academic study will undoubtedly lead to a deeper understanding of the structure-activity relationships of polyfunctionalized quinolines and pave the way for new discoveries in both chemistry and medicine. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9FIN |

|---|---|

Molecular Weight |

301.10 g/mol |

IUPAC Name |

8-fluoro-5-iodo-2,6-dimethylquinoline |

InChI |

InChI=1S/C11H9FIN/c1-6-5-9(12)11-8(10(6)13)4-3-7(2)14-11/h3-5H,1-2H3 |

InChI Key |

RFOXWAVJKRRWBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C(=C2C=C1)I)C)F |

Origin of Product |

United States |

Synthetic Strategies for 8 Fluoro 5 Iodo 2,6 Dimethylquinoline and Analogous Systems

De Novo Synthesis Approaches for Quinoline (B57606) Ring Formation

The formation of the fundamental quinoline skeleton can be achieved through various classical and modern synthetic reactions. These methods often allow for the incorporation of some of the desired substituents from the outset by using appropriately functionalized starting materials.

Cyclization Reactions for Regioselective Quinoline Construction

Traditional cyclization reactions are foundational in quinoline synthesis, involving the condensation and subsequent cyclization of aniline (B41778) derivatives with carbonyl compounds or their equivalents.

Friedländer Synthesis: This method involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). mdpi.com For a target like 8-Fluoro-5-iodo-2,6-dimethylquinoline, a potential Friedländer approach would necessitate a highly substituted 2-aminoaryl ketone as a starting material, which can be challenging to prepare. The regioselectivity is generally high, as the new ring is formed in a well-defined manner. rsc.org

Skraup and Doebner-von Miller Reactions: These are related methods that typically use anilines and α,β-unsaturated carbonyl compounds (or precursors that generate them in situ). mdpi.com While powerful for producing a wide range of quinolines, these reactions often require harsh acidic conditions and can sometimes lead to mixtures of products, making regioselective synthesis of complex quinolines difficult. mdpi.com

Gould-Jacobs Reaction: This pathway involves the reaction of an aniline with diethyl ethoxymethylenemalonate, leading to the formation of a 4-hydroxyquinoline, which can be further modified. rsc.orgnih.gov This method is particularly useful for accessing quinolines with a substituent at the 4-position.

Electrophilic Cyclization of N-(2-Alkynyl)anilines: A more modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction can be mediated by various electrophiles, including iodine monochloride (ICl) or molecular iodine (I₂), which allows for the simultaneous formation of the quinoline ring and the introduction of a halogen at the 3-position. nih.gov While this specific method introduces the halogen at C3, it demonstrates the principle of using cyclization to incorporate functionality directly.

Multicomponent Reactions Towards Substituted Quinolines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, offering high atom economy and structural diversity. rsc.orgresearchgate.net

Povarov Reaction: This is an aza-Diels-Alder reaction typically involving an aniline, an aldehyde, and an activated alkene or alkyne to form tetrahydroquinolines or quinolines, respectively. mdpi.com An iodine-catalyzed version of the Povarov reaction allows for the direct synthesis of 2- and 4-substituted quinolines from anilines, aldehydes, and alkynes. mdpi.com

Copper-Catalyzed Cascade Cyclization: An efficient method for synthesizing 2-substituted quinolines involves a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org This approach demonstrates good chemo- and regioselectivity. organic-chemistry.org

Cobalt-Catalyzed C-H Activation/Cyclization: A highly regioselective synthesis of quinolines can be achieved through a Co(III)-catalyzed C-H activation and cyclization of anilines with alkynes. organic-chemistry.org This method allows for the direct formation of the quinoline ring from simple and readily available starting materials. organic-chemistry.org

Ugi-Zhu Three-Component Reaction (UZ-3CR): This reaction, followed by a cascade sequence, has been used to synthesize complex fused heterocyclic systems containing a quinoline moiety. mdpi.com It highlights the power of MCRs to build intricate molecular architectures in a single pot. mdpi.com

These MCRs provide powerful tools for generating libraries of substituted quinolines and can be adapted to produce highly functionalized systems. rsc.orgacs.org

Targeted Introduction of Halogen and Alkyl Substituents

Once the basic quinoline scaffold is assembled, or by using pre-functionalized precursors, the specific halogen and alkyl groups of this compound can be introduced. The regioselectivity of these installation steps is critical.

Regioselective Fluorination Methodologies

The introduction of fluorine into aromatic systems often imparts unique properties. georgiasouthern.edugeorgiasouthern.edu Several methods exist for the fluorination of quinolines.

Electrolytic Fluorination: A notable method for the regioselective difluorination of quinolines at the 5- and 8-positions has been developed using HF:pyridine (B92270) as both the reagent and supporting electrolyte. georgiasouthern.edugeorgiasouthern.edu This electrochemical approach is carried out under mild conditions and provides a direct route to 5,8-difluoroquinolines. georgiasouthern.edu Protonation of the quinoline nitrogen under the acidic conditions deactivates the heterocyclic ring, directing the fluorination to the benzenoid ring. georgiasouthern.edu

Elemental Fluorine-Iodine Mixtures: Selective fluorination at the 2-position of quinoline derivatives can be achieved using a mixture of elemental fluorine and iodine. rsc.org This method is proposed to proceed through an N-iodo-heterocyclic intermediate, which is then attacked by a fluoride (B91410) ion. rsc.org

Nucleophilic Fluorination: A recently developed concept for C-H nucleophilic fluorination involves an asynchronous concerted F⁻-e⁻-H⁺ transfer. nih.gov This strategy has been successfully applied to the nucleophilic oxidative fluorination of quinolines, offering a novel pathway that avoids traditional high-energy intermediates. nih.gov

For the synthesis of 8-fluoroquinolines, methods that show selectivity for the 8-position are of high interest. The electrolytic method resulting in 5,8-difluorination is particularly relevant. georgiasouthern.edugeorgiasouthern.edu

Selective Iodination Techniques

The introduction of an iodine atom onto the quinoline ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions.

Radical-Based C-H Iodination: A direct C-H iodination protocol has been developed that shows high regioselectivity for the C3 position of quinolines and quinolones. researchgate.netrsc.org This method utilizes a radical-based transformation. researchgate.netrsc.org

Molecular Iodine-Mediated C3 Iodination: A metal-free method using molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) also achieves regioselective iodination at the C3 position. acs.orgacs.org Mechanistic studies suggest this reaction likely proceeds through a radical intermediate. acs.orgacs.org

Rhodium-Catalyzed C8 Iodination: By using a quinoline-N-oxide, rhodium-catalyzed C-H iodination with N-iodosuccinimide (NIS) can achieve selective iodination at the C8 position. rsc.org

While methods for C3 and C8 iodination are well-documented, achieving selective iodination at the C5 position, as required for the target molecule, is more challenging and may depend on the specific electronic nature of the substituted quinoline precursor.

Strategies for Methyl Group Incorporation

The methyl groups at the 2- and 6-positions can either be incorporated during the initial ring synthesis or added to a pre-formed quinoline core.

Incorporation during Cyclization: The Friedländer synthesis is a prime example where a methyl group at the 2-position can be introduced by using a 2-aminoaryl ketone and a ketone with a methyl group adjacent to the carbonyl, such as acetone. The methyl group at the 6-position would originate from the corresponding substituted 2-aminoaryl ketone.

Side-Chain Functionalization: The methyl group of methyl-substituted quinolines (like picolines) is reactive and can be functionalized. nih.gov For instance, metalation of a methyl group followed by reaction with an electrophile allows for further elaboration. nih.gov

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are effective for introducing methyl groups. researchgate.net This would typically involve a halo-quinoline (e.g., a bromo- or iodo-quinoline) and a methylboronic acid or its equivalent in the presence of a palladium catalyst. researchgate.net

Radical Methylation: A metal-free methylation of pyridine N-oxides using a peroxide as the methyl source has been developed. researchgate.net Such radical processes offer alternative pathways for introducing methyl groups onto heterocyclic systems. researchgate.net

Compound Names

Catalysis in Quinoline Synthesis

Catalytic approaches have revolutionized the construction of the quinoline core, offering milder reaction conditions and broader substrate applicability. These methods are broadly categorized into transition metal-mediated transformations and metal-free or organocatalytic strategies.

Transition metals are powerful catalysts for forming the intricate bond networks required for quinoline synthesis, often enabling reactions that are otherwise unfeasible. researchgate.net They are particularly effective in cross-coupling and C-H activation strategies.

Palladium (Pd): Palladium catalysis is a versatile tool for quinoline synthesis, particularly through Heck coupling and tandem reactions. nih.gov For instance, 3-substituted quinolin-2(1H)-ones can be synthesized by the coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds using a Pd(OAc)₂ catalyst with PPh₃ as a ligand. nih.gov Another strategy involves the palladium-catalyzed tandem reaction of 2-aminostyryl nitriles with arylboronic acids to yield 2-arylquinolines. nih.gov

Iridium (Ir): Iridium catalysts have emerged as highly efficient for the one-pot synthesis of substituted quinolines from simple starting materials. A notable example is the [Ir(cod)Cl]₂-catalyzed three-component coupling of an arylamine, an aromatic aldehyde, and an aliphatic aldehyde, which proceeds at lower temperatures than many classical methods. oup.com Iridium complexes such as [IrCp*Cl₂]₂ combined with a base like potassium hydroxide (B78521) (KOH) can also catalyze the tandem isomerization and cyclization of allylic alcohols with 2-aminobenzyl alcohol to produce various quinoline derivatives in an atom-economical fashion. organic-chemistry.org

Rhodium (Rh): Rhodium catalysts are effective in C-H activation and annulation reactions to form quinoline rings. Rh(III) complexes can catalyze the synthesis of quinoline-fused heterocycles through the C-H activation of sydnones and their subsequent oxidative coupling with alkynes under mild conditions. acs.org In other approaches, rhodium catalysts facilitate the regioselective synthesis of quinoline carboxylates from aniline derivatives and alkynyl esters, where the catalyst plays a dual role in ortho-C–H bond activation and the subsequent cyclization. mdpi.com

Copper (Cu): Copper catalysts offer a cost-effective and efficient alternative for quinoline synthesis. Domino reactions catalyzed by copper salts can produce quinoline derivatives from enaminones and 2-halobenzaldehydes. rsc.org These reactions proceed through an aldol (B89426) reaction, C(aryl)–N bond formation, and elimination sequence. rsc.org Copper-catalyzed C–N cleavage of 2-amino benzylamines followed by condensation with ketones is another effective method, which utilizes air as the sole oxidant, making the process attractive from an environmental standpoint. scispace.com More complex, multicomponent reactions, such as the copper-catalyzed cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles, have been developed to synthesize highly functionalized quinoline-4-thiols. acs.org

Table 1: Examples of Transition Metal-Mediated Quinoline Synthesis

| Catalyst System | Starting Materials | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂ / PPh₃ / NaOAc | 2-iodoaniline, α,β-unsaturated carbonyls | 3-substituted quinolin-2(1H)-ones | Coupling-cyclization reaction | nih.gov |

| [Ir(cod)Cl]₂ | Arylamine, Aromatic aldehyde, Aliphatic aldehyde | Substituted quinolines | Efficient one-pot, three-component coupling | oup.com |

| [IrCp*Cl₂]₂ / KOH | Allylic alcohols, 2-aminobenzyl alcohol | Substituted quinolines | Tandem isomerization/cyclization | organic-chemistry.org |

| Rh(III) complex / AgOAc | Sydnones, Internal alkynes | Quinoline-fused sydnones | C-H activation and oxidative coupling | acs.org |

| CuI / K₃PO₄ | Enaminones, 2-iodobenzaldehydes | Substituted quinolines | Domino aldol reaction and C-N bond formation | rsc.org |

| Cu(OAc)₂ | Saturated ketones, Anthranils | 3-substituted quinolines | One-pot generation from readily available materials | mdpi.com |

To circumvent the cost and potential toxicity associated with transition metals, metal-free and organocatalytic methods for quinoline synthesis have gained significant attention. rsc.orgnih.gov These "green" approaches often rely on the use of small organic molecules as catalysts or employ reagents like iodine or superacids. mdpi.comresearchgate.net

Metal-free strategies include the use of iodide catalysis for the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines. nih.gov This approach avoids transition metals and provides an environmentally friendly route to valuable quinoline structures. nih.gov Another innovative metal-free method involves the visible-light-mediated radical azidation of cyclopropenes using a hypervalent iodine reagent as an azide (B81097) radical source to produce multisubstituted quinolines. acs.org

Organocatalysis, a sub-discipline of metal-free catalysis, utilizes organic molecules to accelerate reactions. For example, p-Toluenesulfonic acid (p-TsOH) can catalyze the three-component reaction of aromatic aldehydes, amines, and alkynes to construct quinoline derivatives. researchgate.net Superacids like trifluoromethanesulfonic acid have also been employed to catalyze the condensation of vinylogous imines, derived from aromatic amines and α,β-unsaturated carbonyls, to form polysubstituted quinolines with high efficiency. mdpi.com Asymmetric organocatalysis has enabled the synthesis of complex, optically active polycyclic quinoline derivatives through one-pot procedures involving aldehydes, anilines, and nitroalkenes, achieving excellent enantioselectivity. nih.govacs.org

Table 2: Examples of Metal-Free and Organocatalytic Quinoline Synthesis

| Catalyst/Reagent | Starting Materials | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Iodide | 2-methylquinolines, 2-styrylanilines | Functionalized quinolines | C(sp³)–H functionalization and tandem cyclization | nih.gov |

| Azidobenziodazolone (ABZ) | Cyclopropenes | Multisubstituted quinolines | Visible-light-mediated radical azidation | acs.org |

| p-Toluenesulfonic acid | Aromatic aldehydes, Anilines, Alkynes | Substituted quinolines | Three-component reaction | researchgate.net |

| Trifluoromethanesulfonic acid | Vinylogous imines | Polysubstituted quinolines | Superacid catalysis | mdpi.com |

| Diaryprolinol silyl (B83357) ether | Aldehydes, Anilines, Nitroalkenes | Polycyclic hexahydrocyclopenta[b]quinolines | Asymmetric one-pot cascade reaction | nih.govacs.org |

Reaction Mechanism Elucidation in Quinoline Synthesis

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The synthesis of quinolines often proceeds through complex, multi-step pathways.

Classical quinoline syntheses have well-studied mechanisms. The Skraup synthesis , for example, involves the dehydration of glycerol (B35011) to acrolein, followed by a Michael-type addition of an aniline derivative. uop.edu.pkslideshare.net The resulting intermediate undergoes acid-catalyzed cyclization and is then oxidized to form the quinoline ring. uop.edu.pk The Combes synthesis proceeds via the formation of a Schiff base from an aniline and a β-diketone, which then undergoes an acid-catalyzed intramolecular cyclization and dehydration. wikipedia.org The rate-determining step in the Combes reaction is the annulation of the molecule after protonation of an enamine intermediate. wikipedia.org

In modern catalytic syntheses, mechanistic elucidation often involves a combination of experimental studies and computational analysis. For iridium-catalyzed three-component reactions, a plausible mechanism involves the initial formation of a β-amino aldehyde intermediate through a direct Mannich reaction, which then undergoes iridium-catalyzed cyclization and aromatization. oup.com In metal-free approaches, such as the iodide-catalyzed reaction of 2-styrylanilines, the mechanism is believed to involve the formation of new C-C and C-N bonds through a tandem cyclization strategy. nih.gov Mechanistic studies of rhodium-catalyzed reactions have proposed that the formation of a metal-nitrenoid species is a key intermediate in certain amination pathways. youtube.com These mechanistic insights are vital for controlling selectivity and expanding the scope of synthetic transformations.

Computational and Theoretical Investigations of 8 Fluoro 5 Iodo 2,6 Dimethylquinoline and Quinolines with Similar Substitution Patterns

Quantum Chemical Characterization of Electronic Structure and Reactivity

The foundation of understanding the chemical behavior of substituted quinolines lies in the detailed characterization of their electronic structure. Quantum chemical methods provide a powerful lens through which the intricate details of electron distribution and molecular orbitals can be visualized and quantified.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone in the computational study of quinoline (B57606) derivatives. rsc.orgrsc.org This method is extensively used to determine the optimized molecular geometry, which represents the most stable three-dimensional arrangement of the atoms. researchgate.netnih.govresearchgate.net Calculations, often employing functionals like B3LYP and basis sets such as 6-31G* or 6-311++G(2d,p), yield crucial data on bond lengths, bond angles, and dihedral angles. researchgate.netnih.govresearchgate.net

Beyond structural optimization, DFT is applied to compute a variety of electronic properties that are indicative of a molecule's reactivity and stability. researchgate.net These properties include ionization potential, electron affinity, chemical hardness, and softness. rsc.orgresearchgate.net For instance, research on a series of tunable quinoline derivatives has successfully utilized DFT to elucidate their photophysical properties. rsc.orgrsc.org The accuracy of these theoretical models is often benchmarked against experimental data, such as that obtained from spectroscopy, to ensure their predictive power. rsc.orgresearchgate.net

Table 1: Representative DFT-Calculated Properties for Substituted Quinolines This table presents illustrative data based on general findings for substituted quinolines, as specific experimental or calculated values for 8-Fluoro-5-iodo-2,6-dimethylquinoline are not readily available in the cited literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. rsc.orgresearchgate.net The energy of the HOMO is a measure of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. rsc.orgresearchgate.net

A larger HOMO-LUMO gap signifies greater stability and lower reactivity, as more energy is needed to excite an electron to a higher energy state. rsc.org In contrast, a smaller gap suggests a more reactive molecule. researchgate.net The introduction of different substituent groups onto the quinoline core can significantly modulate these energy levels. For example, electron-donating groups typically raise the HOMO energy level, whereas electron-withdrawing groups tend to lower the LUMO energy, both of which can result in a smaller energy gap. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Substituted Quinolines The values in this table are generalized from studies on various quinoline derivatives. The precise HOMO and LUMO energies for this compound would be dependent on the specific electronic contributions of its substituents.

Charge Distribution and Electrostatic Potentials

The way charge is distributed across a molecule is fundamental to its interactions with other chemical species. Molecular Electrostatic Potential (MEP) maps are a valuable computational tool for visualizing this distribution. nih.gov These maps highlight regions of negative electrostatic potential, which are electron-rich and thus susceptible to attack by electrophiles, and areas of positive potential, which are electron-poor and attractive to nucleophiles. In quinoline derivatives, the nitrogen atom typically represents a site of high negative potential. The nature and position of substituents can significantly modify the MEP, thereby influencing the molecule's reactivity and intermolecular interactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers powerful methodologies for mapping out the intricate pathways of chemical reactions. By modeling the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com The energy barrier to a reaction, known as the activation energy, can be calculated as the energy difference between the reactants and the transition state. This information is vital for understanding reaction kinetics and for optimizing synthetic procedures involving substituted quinolines. For instance, computational studies can elucidate the mechanistic details of nucleophilic substitution reactions on chloroquinoline precursors. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. researchgate.netacs.org MD simulations track the movements of atoms and molecules, allowing for the exploration of a molecule's conformational flexibility and the identification of its most stable shapes. arabjchem.org This is particularly important for understanding how quinoline derivatives might interact with biological targets like enzymes. researchgate.netnih.gov MD simulations can reveal the specific intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the binding of a quinoline derivative to a protein's active site. nih.govnih.gov

Structure-Property Relationship Studies through In Silico Methods

In silico techniques, especially Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are instrumental in connecting a molecule's structural features with its biological or physical properties. researchgate.netnih.gov These approaches involve the development of mathematical models that correlate calculated molecular descriptors with observed activities. nih.gov For quinoline derivatives, QSAR models can be constructed to predict their therapeutic potential, for example, as anticancer or antimicrobial agents. nih.govnih.gov These models can then be used to screen virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Quinolines

Advanced Spectroscopic Characterization Methodologies for 8 Fluoro 5 Iodo 2,6 Dimethylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 8-Fluoro-5-iodo-2,6-dimethylquinoline, providing precise information about the molecular framework and the electronic environment of each nucleus.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts of the protons on the quinoline (B57606) core would be influenced by the presence of the electron-withdrawing fluorine and iodine atoms, as well as the electron-donating methyl groups.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum would display unique resonances for each carbon atom in the quinoline ring and the two methyl groups. The carbons directly bonded to the fluorine and iodine atoms are expected to show significant shifts due to the strong electronegativity and shielding/deshielding effects of these halogens.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| C-F | - | 155 - 165 (J_CF coupling) |

| C-I | - | 80 - 95 |

| CH₃ | 2.3 - 2.8 | 15 - 25 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

Correlation Spectroscopy (COSY): This technique would establish the proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the quinoline ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds. This is particularly crucial for establishing the positions of the substituents (fluoro, iodo, and methyl groups) on the quinoline framework by observing correlations between the methyl protons and the quaternary carbons of the ring, as well as between the aromatic protons and the substituted carbon atoms.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorinated Derivatives

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. The ¹⁹F NMR spectrum of this compound would exhibit a singlet (or a more complex multiplet if long-range couplings are resolved) whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the coupling constants (J-coupling) between the fluorine and nearby proton or carbon nuclei, observable in the ¹H or ¹³C spectra, provide definitive evidence for the location of the fluorine atom at the C-8 position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the unambiguous determination of the molecular formula. The characteristic isotopic pattern of iodine (a single stable isotope at m/z 127) would be a key feature in the mass spectrum, aiding in the confirmation of its presence in the molecule.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉FIN |

| Calculated Exact Mass | 300.9764 |

| Observed [M+H]⁺ | (Data not available) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and C-F and C-I stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would also probe the vibrational modes, often providing stronger signals for the symmetric vibrations of the aromatic ring system.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=C/C=N Ring Stretch | 1450 - 1650 | 1450 - 1650 |

| C-F Stretch | 1000 - 1200 | (Weak) |

| C-I Stretch | 500 - 600 | 500 - 600 |

Strategic Applications of 8 Fluoro 5 Iodo 2,6 Dimethylquinoline As a Key Intermediate in Organic Synthesis

Role as a Precursor for Diverse Quinoline (B57606) Scaffolds

The strategic placement of both a fluorine and an iodine atom on the 2,6-dimethylquinoline (B146794) core endows 8-Fluoro-5-iodo-2,6-dimethylquinoline with exceptional versatility as a precursor for a wide array of quinoline derivatives. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, serving as a synthetic handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic modification of the quinoline scaffold to fine-tune its electronic and steric properties.

The iodine at the 5-position can be readily displaced by various functional groups through well-established cross-coupling methodologies. For instance, the Suzuki-Miyaura coupling enables the introduction of aryl and heteroaryl moieties, the Sonogashira coupling allows for the installation of alkyne fragments, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, and the Heck reaction provides a means to append vinyl groups. The fluorine atom at the 8-position, while generally less reactive in these transformations, significantly influences the electronic nature of the quinoline ring system, which can impact the reactivity of the C-I bond and the properties of the resulting products. researchgate.netnih.gov

The following table illustrates the potential for diversification of the this compound scaffold based on common cross-coupling reactions performed on analogous iodo- and bromo-substituted quinolines and pyridines:

| Reaction Type | Reactant | Catalyst/Reagents | Potential Product Functionality | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-substituted quinoline | researchgate.net |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Base (e.g., Et₃N) | Alkynyl-substituted quinoline | soton.ac.uk |

| Buchwald-Hartwig Amination | Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Amino-substituted quinoline | researchgate.net |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Alkenyl-substituted quinoline | mdpi.com |

These transformations allow for the generation of extensive libraries of quinoline derivatives from a single, readily accessible intermediate. The resulting functionalized quinolines can then be further elaborated, demonstrating the power of this compound as a versatile building block.

Synthesis of Complex Polycyclic and Heterocyclic Systems

The inherent reactivity of the C-I bond in this compound makes it an ideal starting material for the synthesis of more complex, fused ring systems. Intramolecular cyclization reactions, often preceded by an intermolecular cross-coupling step, can lead to the formation of novel polycyclic and heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

For example, an initial Sonogashira coupling to introduce an alkyne with a suitably positioned functional group can be followed by a cyclization event to construct a new ring fused to the quinoline core. Similarly, a Suzuki coupling with a boronic acid bearing a reactive moiety can set the stage for a subsequent ring-closing reaction. The reactions of quinoline-8-sulfenyl halides with cycloalkenes, for instance, have been shown to yield researchgate.netnih.govthiazino[2,3,4-ij]-quinolin-11-ium derivatives. osi.lv This highlights the potential for the sulfur atom, which could be introduced at the 5-position of the target quinoline via a suitable reaction, to participate in cyclization reactions.

The synthesis of pyrazolo[4,3-c]quinolines has been achieved through the reaction of 4-chloroquinoline-3-carboxylates with hydrazines, demonstrating the utility of halogenated quinolines in constructing fused heterocyclic systems. researchgate.net By analogy, the iodo-substituent at the 5-position of this compound could be leveraged to construct similar fused pyrazole (B372694) rings or other heterocyclic systems through carefully designed reaction sequences.

Enabling Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel therapeutic agents. researchgate.netresearchoutreach.org This approach relies on the screening of small, low-molecular-weight fragments that can bind to a biological target. Promising fragments are then elaborated and optimized to generate high-affinity lead compounds. The polysubstituted nature of this compound makes it an excellent scaffold for the generation of fragment libraries. nih.gov

The distinct substitution pattern of this quinoline derivative offers multiple vectors for chemical modification. The iodine atom at the 5-position serves as a primary point for diversification through cross-coupling reactions, allowing for the introduction of a wide range of chemical functionalities designed to interact with specific pockets of a protein's binding site. The methyl groups at the 2- and 6-positions can also be functionalized or can serve to modulate the solubility and conformational properties of the fragment. Recent research has highlighted the importance of generating fragment libraries with enhanced sp³ character to explore a wider chemical space. researchgate.net The derivatization of the methyl groups or the introduction of non-aromatic substituents at the 5-position can contribute to this goal.

A study on the fragment-based design of isoquinoline (B145761) derivatives as anti-inflammatory drugs demonstrated the effectiveness of synthesizing a library of monosubstituted fragments and then merging the hits to create more potent molecules. researchoutreach.org This strategy could be readily applied using this compound as the core scaffold, with the iodo-substituent providing the key handle for fragment elaboration.

Applications in the Design of Advanced Organic Materials

Quinoline derivatives are of significant interest in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netnih.govresearchgate.net Their inherent fluorescence, thermal stability, and electron-transporting capabilities make them attractive candidates for the emissive and electron-transport layers in these devices. nih.govnih.gov The ability to tune the photophysical properties of quinolines through chemical modification is crucial for developing materials with desired emission colors and efficiencies.

This compound provides a versatile platform for the synthesis of novel organic materials. The iodo-substituent can be replaced with various chromophoric and electronically active groups through cross-coupling reactions. For example, the introduction of extended π-conjugated systems via Suzuki or Sonogashira couplings can be used to red-shift the emission wavelength and enhance the charge-transport properties of the resulting material. The fluorine atom at the 8-position can also play a crucial role in modulating the electronic properties and improving the performance and stability of OLED devices.

Research on quinoline-based materials for OLEDs has shown that the introduction of different substituents can significantly impact the emission wavelength and quantum yield. researchgate.net The systematic functionalization of the this compound core would allow for the creation of a library of new materials with tailored optoelectronic properties, potentially leading to the development of more efficient and durable OLEDs and other organic electronic devices.

Future Research Trajectories for Halogenated and Substituted Quinolines

Sustainable and Green Chemistry Approaches in Quinoline (B57606) Synthesis

Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on harsh conditions, toxic reagents, and produce significant chemical waste. nih.govtandfonline.com The future of quinoline synthesis, particularly for highly substituted derivatives like 8-Fluoro-5-iodo-2,6-dimethylquinoline, lies in the adoption of sustainable and green chemistry principles.

Key areas of development include:

Microwave-Assisted Synthesis (MAS): This technique can dramatically reduce reaction times, improve yields, and lower energy consumption. tandfonline.comijpsjournal.com For the synthesis of polysubstituted quinolines, microwave irradiation can facilitate challenging cyclization steps that might otherwise require high temperatures and long reaction times. tandfonline.com

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes environmental impact and can sometimes enhance reactivity. ijpsjournal.com The development of solvent-free methods for the key bond-forming reactions in quinoline synthesis is a significant goal.

Eco-Friendly Catalysts: Research is increasingly focused on replacing hazardous acid catalysts with more benign alternatives, such as solid-supported catalysts or biodegradable catalysts like formic acid. ijpsjournal.com

One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. nih.gov

The successful green synthesis of quinoline derivatives has been reported using methods like microwave irradiation in water or the use of eco-friendly catalysts, leading to high yields and faster reaction times. tandfonline.com These approaches are pivotal for the environmentally responsible production of complex molecules. acs.org

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The complexity of molecules such as this compound makes the design of efficient synthetic routes a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this. nih.goviscientific.org

Future applications of AI in this field include:

Retrosynthetic Analysis: AI platforms can propose novel and efficient retrosynthetic pathways that may not be obvious to human chemists. acs.org These tools can analyze vast databases of chemical reactions to identify the most promising disconnections.

Reaction Outcome Prediction: ML models can be trained to predict the success and yield of a chemical reaction based on the starting materials, reagents, and conditions. arxiv.orgjetir.org This can save significant time and resources by avoiding unsuccessful experiments.

Optimization of Reaction Conditions: AI can be used to explore the multidimensional space of reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for a given transformation. jetir.org

The integration of AI into Computer-Assisted Synthesis Planning (CASP) is already enhancing the accuracy and efficiency of predicting synthetic routes for complex organic molecules. iscientific.org

Exploration of Novel Reactivity and Unprecedented Transformations

The functional groups present in this compound—a fluoro group, an iodo group, and two methyl groups on the quinoline core—offer a rich playground for exploring novel chemical reactivity.

Future research in this area will likely focus on:

Late-Stage Functionalization: Developing methods to introduce or modify functional groups on a pre-formed quinoline scaffold is a highly efficient strategy. This could involve C-H activation to introduce new substituents or cross-coupling reactions to modify the existing halogen atoms.

Catalytic Asymmetric Synthesis: For quinolines with chiral centers, the development of new catalytic methods for enantioselective synthesis is a major goal.

Photoredox and Electrochemical Methods: These techniques can enable unique transformations that are not accessible through traditional thermal methods, often under milder reaction conditions. nih.gov Recent advances have shown the synthesis of polysubstituted quinolines through visible-light-induced reactions. mdpi.com

Novel Annulation Strategies: The development of new methods for constructing the quinoline ring system, such as the recently reported Brønsted acid-promoted annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines, provides access to novel substitution patterns. acs.org

The synthesis of halogenated 4-(3,3-dimethyl-1-triazeno)quinolines has been explored for potential antitumor activity, highlighting the importance of developing new synthetic routes to novel quinoline derivatives. nih.gov

Development of Advanced Methodologies for Positional Isomer Control

A significant challenge in the synthesis of polysubstituted quinolines like this compound is the control of regioselectivity, or the precise placement of each substituent.

Future research will need to address this through:

Directed Ortho-Metalation (DoM): The use of directing groups to control the position of metalation and subsequent electrophilic substitution is a powerful strategy for regioselective functionalization.

Development of Regioselective Name Reactions: Adapting and refining classic quinoline syntheses (e.g., Conrad-Limpach, Gould-Jacobs) to favor the formation of a specific isomer is an ongoing area of research. nih.gov

Steric and Electronic Control: A deeper understanding of how the electronic properties and steric bulk of substituents influence the regiochemical outcome of a reaction will enable more rational design of synthetic routes.

Post-Synthethic Isomerization: In some cases, it may be possible to develop methods to isomerize an undesired regioisomer into the desired one.

The biological activity of quinoline derivatives can be highly dependent on the position of substituents, as demonstrated in studies of positional isomers of mannose-quinoline conjugates. rsc.org Therefore, precise control over isomer formation is crucial for the development of new therapeutic agents.

Data on Related Quinolines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 2,6-Dimethylquinoline (B146794) | C₁₁H₁₁N | 157.21 | Solid |

| 4-Chloro-6,8-dimethylquinoline | C₁₁H₁₀ClN | 191.66 | Liquid |

| 2-Fluoro-5,8-dimethylquinoline | C₁₁H₁₀FN | 175.20 | - |

| Compound Name | IUPAC Name | InChI Key |

| 2,6-Dimethylquinoline | 2,6-dimethylquinoline | JJPSZKIOGBRMHK-UHFFFAOYSA-N |

| 4-Chloro-6,8-dimethylquinoline | 4-chloro-6,8-dimethylquinoline | OREYGYAAYFXMIZ-UHFFFAOYSA-N |

| 2-Fluoro-5,8-dimethylquinoline | 2-fluoro-5,8-dimethylquinoline | APMBKVZAGQTMNV-UHFFFAOYSA-N |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.